molecular formula C25H27N3O5S2 B12739721 2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide CAS No. 355847-49-3

2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide

Cat. No.: B12739721
CAS No.: 355847-49-3
M. Wt: 513.6 g/mol
InChI Key: BXPYUSBFVZRLQT-VWLOTQADSA-N
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Description

2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide is a complex organic compound featuring a unique structure that includes a thiophene ring, a thiazepane ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide typically involves multi-step organic synthesis. The key steps include the formation of the thiophene ring, the thiazepane ring, and the pyridine ring, followed by their coupling under specific reaction conditions. Common reagents used in these steps include brominating agents, sulfur sources, and various catalysts to facilitate the formation of the rings and their subsequent coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods to ensure the compound is produced at a high purity and in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction efficiency .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines .

Scientific Research Applications

2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide apart from similar compounds is its unique combination of functional groups and rings, which confer specific reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

355847-49-3

Molecular Formula

C25H27N3O5S2

Molecular Weight

513.6 g/mol

IUPAC Name

2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide

InChI

InChI=1S/C25H27N3O5S2/c1-2-18-6-8-19(9-7-18)21-10-11-22(34-21)25(17-23(29)27-31)12-14-28(15-16-35(25,32)33)24(30)20-5-3-4-13-26-20/h3-11,13,31H,2,12,14-17H2,1H3,(H,27,29)/t25-/m0/s1

InChI Key

BXPYUSBFVZRLQT-VWLOTQADSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CC=C(S2)[C@]3(CCN(CCS3(=O)=O)C(=O)C4=CC=CC=N4)CC(=O)NO

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(S2)C3(CCN(CCS3(=O)=O)C(=O)C4=CC=CC=N4)CC(=O)NO

Origin of Product

United States

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